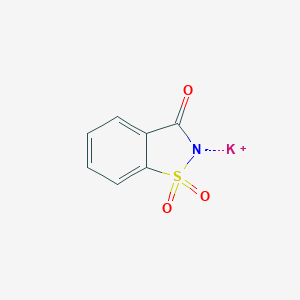

Saccharin potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saccharin potassium is a non-nutritive sweetener that has been extensively used in food and beverage industries as a sugar substitute. It is widely recognized for its high sweetness intensity, low-calorie content, and stability under high-temperature conditions. Saccharin potassium is a derivative of benzoic acid, and its chemical formula is C7H4NO3S.

Mécanisme D'action

Saccharin potassium exerts its sweet taste by binding to the sweet taste receptor, a heterodimeric G-protein coupled receptor composed of two subunits, T1R2 and T1R3. The binding of saccharin potassium to the sweet taste receptor activates a signaling cascade that leads to the perception of sweetness. Unlike natural sugars, saccharin potassium is not metabolized by the body and is excreted unchanged in the urine.

Effets Biochimiques Et Physiologiques

The consumption of saccharin potassium has been associated with various biochemical and physiological effects. Some studies have suggested that saccharin potassium may alter gut microbiota composition, leading to changes in metabolic pathways and inflammation. Other studies have suggested that saccharin potassium may alter glucose metabolism and insulin sensitivity, potentially contributing to the development of metabolic disorders such as obesity and diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

Saccharin potassium has several advantages as a sugar substitute in lab experiments. It is highly stable under high-temperature conditions, making it suitable for use in animal studies and cell culture experiments. It is also highly soluble in water, allowing for easy preparation of experimental solutions. However, saccharin potassium has limitations as a sugar substitute. It has a distinct sweet taste that may affect the behavior and metabolism of experimental animals. Additionally, saccharin potassium may alter the gut microbiota composition, potentially confounding experimental results.

Orientations Futures

There are several future directions for research on saccharin potassium. One area of research is the investigation of the effects of saccharin potassium on gut microbiota composition and metabolic pathways. Another area of research is the investigation of the effects of saccharin potassium on glucose metabolism and insulin sensitivity. Additionally, future research could investigate the potential health benefits and risks of saccharin potassium consumption in humans.

Méthodes De Synthèse

Saccharin potassium can be synthesized by various methods, including the Remsen-Fahlberg method, the Maumene method, and the Muehlhause method. The Remsen-Fahlberg method involves the oxidation of o-toluenesulfonamide with nitric acid, followed by the addition of ammonia and hydrochloric acid. The Maumene method involves the reaction of o-toluenesulfonamide with chlorine, followed by the addition of ammonia and hydrochloric acid. The Muehlhause method involves the reaction of anthranilic acid with sulfuric acid, followed by the addition of nitric acid and ammonia.

Applications De Recherche Scientifique

Saccharin potassium has been extensively used in scientific research as a sugar substitute in various experiments. It is commonly used in animal studies to investigate the effects of high-sugar diets on health outcomes such as obesity, diabetes, and metabolic syndrome. Saccharin potassium is also used in cell culture studies to investigate the effects of sugar on cellular metabolism and signaling pathways.

Propriétés

Numéro CAS |

10332-51-1 |

|---|---|

Nom du produit |

Saccharin potassium |

Formule moléculaire |

C7H4KNO3S |

Poids moléculaire |

221.28 g/mol |

Nom IUPAC |

potassium;1,1-dioxo-1,2-benzothiazol-2-id-3-one |

InChI |

InChI=1S/C7H5NO3S.K/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |

Clé InChI |

HEKURBKACCBNEJ-UHFFFAOYSA-M |

SMILES isomérique |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[K+] |

SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |

Autres numéros CAS |

10332-51-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.